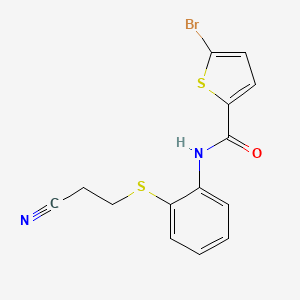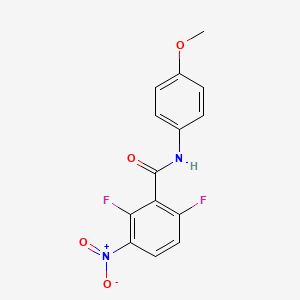![molecular formula C17H15F5N4O B2511491 2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775450-91-3](/img/structure/B2511491.png)
2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a chemical entity that appears to be related to a class of compounds with potential applications in medical imaging and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with difluoro-benzamide structures that are used in the context of imaging and as potassium channel openers.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from basic aromatic acids such as 2,6-difluorobenzoic acid. For instance, the synthesis of a PET imaging agent mentioned in the first paper involves a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a compound with a 1% overall chemical yield . This suggests that the synthesis of similar compounds, including the one , could be complex and may require optimization for better yields.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The presence of difluoro groups and other substituents like pyrimidinyl or pyridyl groups can significantly influence the binding properties and biological activity of these compounds. The exact structure of 2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is not detailed in the provided papers, but the structural motifs mentioned suggest a potential for interaction with biological targets such as enzymes or receptors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include steps such as desmethylation, which in the case of the PET imaging agent, is achieved using TMSCl/NaI to yield the precursor for radiolabeling . The final radiolabeled compound is obtained through O-[(11)C]methylation, indicating that the compound may also undergo similar reactions for functionalization or labeling purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can affect the lipophilicity and metabolic stability of the compounds. The paper on the PET imaging agent reports specific activities and radiochemical yields, which are critical parameters for the effectiveness of radiotracers . The second paper discusses the biological activity of related compounds in rodent models, indicating that these properties are significant for their pharmacological potential .
科学的研究の応用
Material Science and Chemistry
A study by Boča et al. (2011) discusses the variability in chemistry and properties of compounds related to pyridine and benzimidazole, which are structurally similar to the compound . These compounds have been explored for their spectroscopic properties, magnetic characteristics, and electrochemical activity, indicating potential applications in material science and as ligands in complex compounds (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives similar to the focal compound have been examined for their biological activities. For instance, Lipunova et al. (2018) review the applications of quinazolines and pyrimidines in optoelectronic materials, which are crucial for the development of pharmaceuticals and diagnostic agents. This indicates the broad spectrum of biological activities that compounds related to the one of interest can exhibit, including their role in the synthesis of therapeutic agents (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Science
In environmental science, the degradation pathways and environmental fate of fluorinated compounds, which share chemical functionalities with the compound in focus, have been studied. Liu and Mejia Avendaño (2013) review microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental impacts and degradation products of such compounds. Understanding these processes is crucial for assessing the environmental persistence and toxicity of related fluorinated compounds (Liu & Mejia Avendaño, 2013).
特性
IUPAC Name |
2,6-difluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5N4O/c18-11-2-1-3-12(19)15(11)16(27)25-10-4-6-26(7-5-10)14-8-13(17(20,21)22)23-9-24-14/h1-3,8-10H,4-7H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJRVVUQZXSUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)


![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)


![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)